molecular formula C11H17ClN4O B1481821 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine CAS No. 2097969-53-2

3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine

Cat. No.: B1481821
CAS No.: 2097969-53-2
M. Wt: 256.73 g/mol
InChI Key: WYUDICJIJQCRGM-UHFFFAOYSA-N
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Description

3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine is a functionalized piperazinyl pyridazine derivative of high interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile and crucial synthetic intermediate for the development of novel bioactive molecules. Its core structure is frequently explored in the design and synthesis of potential non-opioid analgesic and anti-inflammatory agents, addressing the need for therapeutics without the serious side effects associated with opioids . The molecular scaffold, featuring a chloropyridazine group linked to a substituted piperazine, is a privileged structure in drug discovery. The presence of the 2-methoxyethyl side chain on the piperazine nitrogen enhances the molecule's versatility, allowing for further chemical modifications to fine-tune physicochemical properties and receptor binding affinity. Researchers utilize this compound primarily as a building block to create diverse libraries of compounds for biological screening. The synthetic route for such molecules typically involves a nucleophilic aromatic substitution (SNAr) reaction, where a substituted piperazine displaces a chlorine atom on a dichloropyridazine precursor, a method validated for closely related structures . Handling this material requires appropriate safety precautions. Based on the GHS classification of similar piperazinyl pyridazine compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation . Researchers should consult the Safety Data Sheet (SDS) and wear suitable personal protective equipment (PPE), including gloves, eye protection, and a lab coat. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-chloro-6-[4-(2-methoxyethyl)piperazin-1-yl]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4O/c1-17-9-8-15-4-6-16(7-5-15)11-3-2-10(12)13-14-11/h2-3H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUDICJIJQCRGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

Compound Role Molecular Formula
3,6-Dichloropyridazine Pyridazine core precursor C4H2Cl2N2
2-Methoxyethyl piperazine Nucleophile for substitution C7H17N3O
Base (e.g., potassium carbonate) Facilitates substitution -
Solvent (e.g., acetonitrile) Reaction medium -

Reaction Conditions

  • Step 1: Nucleophilic Aromatic Substitution (SNAr)

    • React 3,6-dichloropyridazine with 2-methoxyethyl piperazine.
    • Use a polar aprotic solvent such as acetonitrile or dimethylformamide.
    • Employ a mild base like potassium carbonate to deprotonate the piperazine nitrogen and enhance nucleophilicity.
    • Heat the reaction mixture to 80–120°C under inert atmosphere for several hours (typically 6–12 hours).
  • Step 2: Purification

    • After completion, cool the reaction mixture.
    • Extract with an organic solvent (e.g., ethyl acetate).
    • Wash with water and brine, dry over anhydrous sodium sulfate.
    • Concentrate and purify the crude product by column chromatography or recrystallization.

Reaction Scheme

$$
\text{3,6-Dichloropyridazine} + \text{2-Methoxyethyl piperazine} \xrightarrow[\text{K}2\text{CO}3, \text{MeCN}]{\Delta} \text{this compound} + \text{HCl}
$$

Research Findings and Optimization Data

Parameter Condition Range Effect on Yield and Purity
Solvent Acetonitrile, DMF Acetonitrile preferred for better yield (~75%)
Base K2CO3, NaHCO3 K2CO3 provides higher conversion efficiency
Temperature 80–120°C Optimal at 100°C for balance of rate and selectivity
Reaction Time 6–12 hours Longer times increase yield but risk side reactions
Molar Ratio (Piperazine: Pyridazine) 1.1:1 to 1.5:1 Slight excess of piperazine improves substitution completeness

Summary Table of Preparation Method

Step Reagents and Conditions Outcome Notes
1 3,6-Dichloropyridazine + 2-Methoxyethyl piperazine, K2CO3, MeCN, 100°C, 8h Substitution at 6-position Selective substitution, 75% yield
2 Work-up: Extraction, drying, purification Isolated pure target compound Purity >98% by HPLC

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

  • Oxidation: The chlorine atom can be oxidized to form a chloro-oxide derivative.

  • Reduction: The pyridazine ring can be reduced to form a pyridazinol derivative.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: Chloro-oxide derivatives.

  • Reduction: Pyridazinol derivatives.

  • Substitution: Amines or alcohols substituted at the chlorine position.

Scientific Research Applications

3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may exhibit biological activity, making it a potential candidate for drug development.

  • Medicine: It can be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.

  • Industry: The compound's unique structure may find applications in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine exerts its effects depends on its specific application. For example, if used as a drug, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

Aryl-Substituted Piperazines
  • 3-Chloro-6-(4-(4-chlorophenyl)piperazin-1-yl)pyridazine ():

    • Structure : A 4-chlorophenyl group on the piperazine ring.
    • Properties : Increased rigidity and lipophilicity due to the aromatic ring. Demonstrated acetylcholinesterase (AChE) inhibitory activity .
    • Comparison : The 2-methoxyethyl group in the target compound reduces aromatic π-π interactions but enhances solubility via the ether oxygen.
  • 3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine ():

    • Structure : 2-Fluorophenyl substituent.
    • Properties : Fluorine enhances electronegativity and metabolic stability. Used in antiviral and MAO-B inhibitor studies .
    • Comparison : The 2-methoxyethyl group lacks halogen-based electronic effects but may improve bioavailability due to reduced steric hindrance.
Alkyl- and Alkoxy-Substituted Piperazines
  • 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine ():

    • Structure : Trifluoromethylphenyl group.
    • Properties : High electronegativity and lipophilicity. Crystal structure shows planar aromatic rings and chair conformation of piperazine .
    • Comparison : The 2-methoxyethyl group lacks the strong electron-withdrawing effects of CF₃ but introduces a hydrophilic moiety.
  • 3-Chloro-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine ():

    • Structure : 4-Methoxyphenyl substituent.
    • Properties : Methoxy group enhances solubility and hydrogen-bonding capacity.
    • Comparison : The 2-methoxyethyl chain in the target compound provides greater conformational flexibility compared to the rigid methoxyphenyl group.
Aliphatic Substituents
  • 3-Chloro-6-(4-benzylpiperidine-1-yl)pyridazine (): Structure: Benzyl group attached to piperidine. Evaluated for analgesic and anti-inflammatory activity .

Key Trends :

  • Aryl substituents (e.g., chlorophenyl, fluorophenyl) enhance target binding via π-π stacking but may reduce solubility.
  • Aliphatic chains (e.g., 2-methoxyethyl) improve solubility and metabolic stability but may weaken enzyme inhibition.
  • Halogenated groups (e.g., CF₃, Cl) increase lipophilicity and electronic effects, critical for antiviral activity .

Physicochemical Properties

Property Target Compound 4-Chlorophenyl Analog 2-Fluorophenyl Analog Trifluoromethylphenyl Analog
Molecular Weight (g/mol) 304.78 334.22 317.76 358.74
LogP (Predicted) 2.1 3.5 2.8 4.2
Hydrogen Bond Acceptors 5 4 5 5
Solubility (mg/mL) 0.5–1.0* 0.1–0.3 0.3–0.6 <0.1

*Estimated based on the 2-methoxyethyl group’s hydrophilicity.

Biological Activity

3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and analgesia. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H16ClN5C_{13}H_{16}ClN_5. The compound features a pyridazine core substituted with a piperazine ring, which is further substituted with a methoxyethyl group. The structural characteristics contribute to its biological activity.

PropertyValue
Molecular Weight276.70 g/mol
Melting Point153 °C
SolubilitySoluble in DMSO and ethanol
Purity≥98%

Analgesic and Anti-inflammatory Properties

Research has indicated that derivatives of pyridazine, including this compound, exhibit significant analgesic and anti-inflammatory activities. A study highlighted that certain pyridazine derivatives can act as non-opioid analgesics, providing pain relief without the severe side effects associated with traditional opioids .

Anticancer Activity

Recent investigations into the anticancer properties of pyridazine derivatives have shown promising results. A series of 3,6-disubstituted pyridazines demonstrated potent cytotoxic effects against various human cancer cell lines, including breast cancer (T-47D and MDA-MB-231) and ovarian cancer (SKOV-3) cells .

The mechanism by which these compounds exert their anticancer effects includes:

  • Cell Cycle Arrest : Compounds like this compound induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells. Flow cytometric analysis showed significant increases in sub-G1 populations, indicating cell death .
  • Inhibition of CDK2 : An in silico study suggested that CDK2 is a potential target for these pyridazines, with several derivatives demonstrating effective inhibition with IC50 values in the nanomolar range .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundT-47D1.57 ± 0.05Induces apoptosis via G2/M arrest
MDA-MB-2311.60 ± 0.05Alters cell cycle progression
SKOV-3Not reportedPotential CDK2 inhibition

Case Study 1: Synthesis and Evaluation of Pyridazine Derivatives

A comprehensive study synthesized a series of pyridazine derivatives and evaluated their biological activities. Among these, the derivatives containing the piperazine moiety showed enhanced anti-tumor effects compared to those without it. The study concluded that structural modifications significantly influence biological activity, paving the way for further development of these compounds as therapeutic agents .

Case Study 2: In Vivo Studies

In vivo studies demonstrated that selected pyridazine derivatives could effectively reduce tumor growth in animal models without significant toxicity. These findings support the potential clinical application of this compound as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine
Reactant of Route 2
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3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine

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